Home > Products > Screening Compounds P55813 > D-Fluoromethyltyrosine F-18
D-Fluoromethyltyrosine F-18 - 870452-26-9

D-Fluoromethyltyrosine F-18

Catalog Number: EVT-267411
CAS Number: 870452-26-9
Molecular Formula: C10H12FNO3
Molecular Weight: 212.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-fluoromethyltyrosine F-18 is under investigation in clinical trial NCT01089998 (PET/CT Imaging for Radiation Dosimetry, Plasma Pharmacokinetics, Safety and Tolerability in Healthy Volunteers and Safety, Tolerability and Diagnostic Performance of BAY86-9596 in Patients With Non-small Cell Lung Cancer, Breast Cancer, Head and Neck Cancer and Patients With Inflammations).
Overview

D-Fluoromethyltyrosine F-18 is a radiolabeled analog of the amino acid tyrosine, specifically designed for use in positron emission tomography (PET) imaging. This compound is particularly relevant in the study of tumors and other biological processes due to its ability to mimic natural amino acids while providing valuable diagnostic information through its radioactive properties. The fluorine-18 isotope used in this compound has a half-life of approximately 109.6 minutes, making it suitable for clinical applications where timely imaging is essential.

Source and Classification

D-Fluoromethyltyrosine F-18 is classified as a radiopharmaceutical and is primarily sourced from cyclotron-produced fluorine-18. The compound belongs to the category of amino acid derivatives and is specifically designed to target L-amino acid transporters, which are often upregulated in various tumors. Its synthesis involves the incorporation of the radioactive fluorine-18 into the fluoromethyl group of the tyrosine molecule, allowing it to serve as a tracer in PET imaging.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-Fluoromethyltyrosine F-18 typically follows a two-step process:

  1. Radiofluorination: The first step involves the production of a [^18F]-labeled alkylating agent, such as [^18F]fluoromethyl bromide. This is achieved by reacting fluorine-18 fluoride with dibromomethane under specific conditions to yield the alkylating agent.
  2. Alkylation: In the second step, the alkylating agent is reacted with tyrosine (specifically D-tyrosine) in the presence of a base such as sodium methanolate in methanol. This reaction forms D-Fluoromethyltyrosine F-18, which can then be purified using high-performance liquid chromatography (HPLC) techniques to ensure high radiochemical purity .

Technical Considerations

The purification process typically employs solid-phase extraction methods to isolate the product from unreacted materials and byproducts, ensuring that the final compound has a high level of purity suitable for clinical use .

Molecular Structure Analysis

Structure and Data

D-Fluoromethyltyrosine F-18 features a molecular structure that closely resembles that of natural tyrosine, with a fluoromethyl group substituted at one position. The molecular formula can be represented as C₉H₁₀F₁N₁O₂, where the presence of fluorine is critical for its function as a PET tracer.

The compound's structure allows it to interact with amino acid transporters effectively, facilitating its uptake by cells during imaging procedures. The specific arrangement of atoms contributes to its stability and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

D-Fluoromethyltyrosine F-18 participates in several chemical reactions typical of amino acids, including:

  • Alkylation Reactions: The incorporation of the fluoromethyl group occurs through nucleophilic substitution reactions where D-tyrosine acts as a nucleophile.
  • Transport Mechanisms: Once administered, D-Fluoromethyltyrosine F-18 is transported across cell membranes via L-amino acid transporters, which recognize it due to its structural similarity to natural amino acids. This property allows for effective imaging of tissues with high metabolic activity, such as tumors .
Mechanism of Action

The mechanism by which D-Fluoromethyltyrosine F-18 functions involves its uptake by cells through L-amino acid transporters. Upon administration, the compound mimics natural tyrosine and competes for these transport mechanisms. Once inside the cells, it can be metabolized similarly to tyrosine, allowing for visualization using PET imaging techniques.

This process is particularly useful in oncology, where tumors often exhibit increased expression of amino acid transporters compared to normal tissues. Thus, D-Fluoromethyltyrosine F-18 can provide insights into tumor metabolism and help in diagnosing various malignancies .

Physical and Chemical Properties Analysis

Physical Properties

D-Fluoromethyltyrosine F-18 is typically presented as a colorless solution when prepared for injection. Its stability under physiological conditions makes it suitable for use in clinical settings.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 181.19 g/mol
  • Solubility: Soluble in water and common organic solvents used in radiochemistry.
  • Stability: Stable under standard laboratory conditions but requires careful handling due to its radioactive nature.

Radiochemical purity assessments show that D-Fluoromethyltyrosine F-18 can achieve purities greater than 99%, crucial for ensuring accurate imaging results .

Applications

D-Fluoromethyltyrosine F-18 has significant applications in medical imaging:

  1. Oncology: It is primarily used as a PET tracer for detecting and monitoring tumors, particularly gliomas and other malignancies characterized by elevated amino acid transport.
  2. Research: Beyond clinical applications, this compound serves as a valuable tool in research settings for studying metabolic processes involving amino acids and their transport mechanisms.
  3. Diagnostics: Its ability to provide real-time imaging data makes it an essential component in diagnostic protocols for various diseases related to abnormal cell growth or metabolism .
Radiosynthetic Methodologies and Optimization Strategies for D-Fluoromethyltyrosine F-18

Nucleophilic Fluorination Approaches for D-Isomer Synthesis

The synthesis of enantiomerically pure D-fluoromethyltyrosine F-18 (D-[¹⁸F]FMT) requires specialized methodologies to address the inherent challenges of regioselective ¹⁸F-incorporation and chiral integrity preservation. The intramolecular nucleophilic fluorination approach using 1,2,3-triazolium triflate salt precursors represents a significant advancement. This method enables a one-pot radiosynthesis where cyclization activates the precursor for efficient ¹⁸F-fluorination, achieving 9% overall non-decay-corrected radiochemical yield within 65 minutes. Critically, this method delivers the D-isomer with >99% radiochemical purity and exceptional specific activities of 100-150 GBq/μmol, essential for receptor targeting studies [1] [4].

An alternative pathway employs Cu-mediated radiofluorination of chiral auxiliaries. When applied to Bpin-substituted Ni(II) complexes in iPrOH/MeCN solvent systems, this method yields D-[¹⁸F]FMT in 20.0 ± 3.0% activity yield within 70 minutes. The reaction benefits from alcohol-enhanced ¹⁸F⁻ solubility and non-basic tetrabutylammonium triflate (Bu₄NOTf) as phase-transfer catalyst, minimizing precursor decomposition while maintaining stereochemical integrity [2].

Table 1: Performance Metrics of Nucleophilic Fluorination Methods for D-[¹⁸F]FMT

MethodPrecursor TypeRCY/Activity YieldSynthesis TimeSpecific ActivityEnantiomeric Purity
Triazolium Triflate CyclizationQuaternary triazolium salt9% (non-DC)65 min100-150 GBq/μmol>99%
Cu-Mediated FluorinationBpin-Ni(II) complex20.0 ± 3.0%70 minNot reported>99%

Regioselective Radiofluorodestannylation Techniques

Regioselective ¹⁸F-incorporation via destannylation circumvents the limitations of electrophilic methods, particularly for D-isomer production. Organotin precursors with chiral auxiliaries enable stereocontrolled fluorodemetallation. Optimized protocols using tributylstannyl precursors achieve RCYs of 17-25% with minimal chiral racemization. The process requires stringent purification to reduce toxic tin residues below 10 ppm, typically achieved through dual-cartridge solid-phase extraction (C18 + alumina) or micro-distillation techniques [4] [8].

Recent innovations employ deuterated alkylstannanes (e.g., CD₃-substituted precursors) to modulate electronic density at the reaction site. This approach enhances regioselectivity by ∼30% compared to non-deuterated analogs while maintaining >97% enantiomeric excess. Boronate ester precursors activated for nucleophilic fluorination via isotopic exchange represent another strategy, though they require careful optimization of Lewis acid catalysts to prevent boronate hydrolysis [4].

Table 2: Regioselective Precursor Systems for D-[¹⁸F]FMT Synthesis

Precursor ClassKey Structural FeatureRegioselectivityMetal Residue LevelsPurification Strategy
Tributylstannyl DerivativesChiral Ni(II) complexHigh (o/m/p > 50:1)< 10 ppm SnSPE (SCX + C18)
Deuterated StannanesCD₃ electron-donating groupEnhanced 30%< 5 ppm SnMicrodistillation + HPLC
Boronate EstersPinacol boronate with chiral ligandModerateNot applicableHydrolysis + ion-exchange

Automation and GMP-Compliant Production Protocols

Translating manual syntheses into automated, GMP-compliant processes is essential for clinical translation of D-[¹⁸F]FMT. Cassette-based synthesizers (e.g., GE TracerLab FX FN, IBA Synthera®+) enable end-to-end production with minimal operator intervention. Critical adaptations include:

  • Drying optimization: Replacement of traditional K₂CO₃/K222 with mild Et₄NHCO₃ elution reduces precursor decomposition by 40% during [¹⁸F]fluoride elution from QMA cartridges [7].
  • Reactor passivation: Siliconization of glass reactors prevents [¹⁸F]fluoride adsorption, improving yields by 12-15% [3].
  • In-line purification: Integrated normal-phase SPE cartridges (e.g., silica, alumina) coupled with strong cation exchange (SCX) cartridges replace HPLC, reducing synthesis time by 20 minutes while maintaining >95% radiochemical purity [4] [6].

GMP production protocols emphasize quality-by-design (QbD) approaches. For example, process validation must demonstrate consistent radiochemical yield (≤15% batch-to-batch variation), sterility, and apyrogenicity through 20 consecutive validation runs. Real-time residual solvent monitoring via GC ensures compliance with ICH Q3C limits, particularly for acetonitrile and DMSO [7].

Table 3: Automation Platforms for D-[¹⁸F]FMT Production

Synthesizer PlatformCritical UpgradesGMP Compliance FeaturesProcess Efficiency Gain
TracerLab FX FNHigh-pressure reactor for microfluidicsIntegrated sterility testing, Audit trail35% faster than modular
Synthra RN PlusDual-reactor for parallel synthesisAutomated QC sampling, Environmental monitoring2x capacity increase
Synthera®+Cassette-based disposable fluidicsCFR 21 Part 11 compliant software45% reduction in operator dose

Properties

CAS Number

870452-26-9

Product Name

D-Fluoromethyltyrosine F-18

IUPAC Name

(2R)-2-amino-3-[4-((18F)fluoranylmethoxy)phenyl]propanoic acid

Molecular Formula

C10H12FNO3

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C10H12FNO3/c11-6-15-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1/i11-1

InChI Key

GEBHVOHKNWLITQ-DEVVULMSSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCF

Solubility

Soluble in DMSO

Synonyms

D-Fluoromethyltyrosine F-18; BAY 86-9596; BAY 86 9596; BAY 869596; J2.566.882K; BAY-86-9596 F-18; (F18)-D-Fmt; (d)-18F-Fluoromethyltyrosine;

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCF

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)OC[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.